molecular formula C13H24O4 B14434950 2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro- CAS No. 79011-42-0

2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-

Katalognummer: B14434950
CAS-Nummer: 79011-42-0
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: MUDKWYCDWVOGBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] is a chemical compound with the molecular formula C19H36O6. It is a derivative of 2H-pyran, a heterocyclic compound that features a six-membered ring containing one oxygen atom and five carbon atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] can be achieved through several methods. One common approach involves the reaction of 1,3-propanediol with 2H-pyran under acidic conditions to form the desired compound. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product. Advanced techniques such as distillation and recrystallization are often employed to purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wirkmechanismus

The mechanism of action of 2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their function and activity. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

79011-42-0

Molekularformel

C13H24O4

Molekulargewicht

244.33 g/mol

IUPAC-Name

2-[3-(oxan-2-yloxy)propoxy]oxane

InChI

InChI=1S/C13H24O4/c1-3-8-14-12(6-1)16-10-5-11-17-13-7-2-4-9-15-13/h12-13H,1-11H2

InChI-Schlüssel

MUDKWYCDWVOGBH-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)OCCCOC2CCCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.